molecular formula C10H12BrNO4 B1275780 Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid CAS No. 500696-00-4

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid

Cat. No.: B1275780
CAS No.: 500696-00-4
M. Wt: 290.11 g/mol
InChI Key: WPSNNNNYWQWOQA-UHFFFAOYSA-N
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Description

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid (CAS 500696-00-4) is a brominated and dimethoxylated phenylacetic acid derivative of significant interest in scientific research, particularly as a versatile synthetic intermediate. This compound, with the molecular formula C10H12BrNO4 and a molecular weight of 290.11 g/mol , features multiple functional groups that allow for diverse chemical transformations, including its amino group, carboxylic acid, and a bromine substituent on the aromatic ring . Its primary research value lies in its application in organic synthesis and pharmaceutical development. It serves as a key building block in complex organic syntheses . Furthermore, studies indicate that structurally related compounds exhibit notable biological activity, including significant antitumor properties by inhibiting cell proliferation and interfering with tubulin polymerization, which can induce apoptotic cell death in cancer cell lines . Some analogs have also shown potential neuropharmacological effects, such as enhancing learning capacity in animal models, suggesting relevance for research into cognitive disorders . The compound must be handled with appropriate safety precautions. It is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers can procure this product with a typical purity of 99% .

Properties

IUPAC Name

2-amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSNNNNYWQWOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(C(=O)O)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401787
Record name amino(2-bromo-4,5-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500696-00-4
Record name amino(2-bromo-4,5-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 3,4-Dimethoxybenzaldehyde

A widely reported method involves the bromination of 3,4-dimethoxybenzaldehyde as the initial step. In this approach, bromine (Br₂) is introduced into the aromatic ring under acidic conditions. For example, dissolving 3,4-dimethoxybenzaldehyde in glacial acetic acid and treating it with 1.1 equivalents of bromine at 0°C for 3 hours yields 2-bromo-4,5-dimethoxybenzaldehyde with a 95% yield. The reaction proceeds via electrophilic aromatic substitution (EAS), where the methoxy groups direct bromination to the ortho and para positions. The product is isolated through precipitation in ice water and recrystallization from methanol.

Key parameters influencing yield include:

  • Solvent choice : Acetic acid enhances bromine solubility and stabilizes intermediates.
  • Temperature : Low temperatures (0–5°C) minimize di-bromination side reactions.
  • Stoichiometry : Excess bromine (>1.1 eq) leads to over-bromination, reducing purity.

Bromination of 2-(3,4-Dimethoxyphenyl)acetic Acid

Alternative routes start with 2-(3,4-dimethoxyphenyl)acetic acid. Bromination using Br₂ in dichloromethane (CH₂Cl₂) at room temperature for 24 hours achieves 82–94% yield, depending on solvent polarity. The reaction mechanism parallels EAS, with the acetic acid side chain exerting minimal steric hindrance. Post-reaction workup involves quenching excess bromine with sodium thiosulfate (Na₂S₂O₃), followed by recrystallization in ethyl acetate/petroleum ether.

Nucleophilic Substitution Reactions

Coupling with Acetonitrile

A patent by Zhao et al. describes a two-step process where 2-bromo-4,5-dimethoxybenzaldehyde undergoes condensation with cyanoacetic acid. The aldehyde is reacted with cyanoacetic acid in acetonitrile under basic conditions (e.g., piperidine), forming a cinnamonitrile intermediate. Subsequent reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) yields the target compound. This method achieves a 51% overall yield but requires careful control of hydrogenation conditions to prevent over-reduction.

Alkylation Using n-Butyllithium

In a more advanced approach, 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −60°C. Acetonitrile is then added to the lithiated intermediate, facilitating nucleophilic substitution at the benzylic position. After hydrolysis, the crude product is purified via silica gel chromatography, yielding 58% of the target compound. This method highlights the importance of low temperatures in stabilizing reactive intermediates.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis often employs continuous flow reactors to enhance scalability and reproducibility. A bromine stream is mixed with 3,4-dimethoxybenzaldehyde in acetic acid within a microreactor, achieving near-quantitative conversion in minutes due to improved heat and mass transfer. Automated systems integrate real-time monitoring to adjust bromine stoichiometry, minimizing waste and side products.

Purification and Crystallization

Large-scale batches are purified using fractional crystallization. The crude product is dissolved in hot ethyl acetate, followed by gradual cooling to induce crystallization. This method achieves >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Purity
Bromination of 3,4-DMB 3,4-Dimethoxybenzaldehyde Br₂, AcOH, 0°C, 3 h 95% 98%
Bromination of 2-(3,4-DMP)AA 2-(3,4-Dimethoxyphenyl)acetic Acid Br₂, CH₂Cl₂, RT, 24 h 94% 97%
n-BuLi Alkylation 1-Bromo-2-(bromomethyl)-4,5-DMB n-BuLi, THF, −60°C, 1 h 58% 95%
Continuous Flow 3,4-Dimethoxybenzaldehyde Br₂, AcOH, microreactor, <5 min 98% 99%

Abbreviations: DMB = Dimethoxybenzaldehyde; DMP = Dimethoxyphenyl; AA = Acetic Acid; RT = Room Temperature.

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

Di-bromination and demethylation are common side reactions. Excess bromine or elevated temperatures promote di-bromination, while acidic conditions may cleave methoxy groups. Optimization involves:

  • Stoichiometric control : Limiting Br₂ to 1.1 equivalents.
  • Buffered conditions : Adding sodium acetate (NaOAc) to neutralize HBr byproducts.

Solvent Effects

Polar aprotic solvents (e.g., CH₂Cl₂) improve bromine solubility but may slow reaction kinetics compared to acetic acid. Mixed solvent systems (e.g., AcOH/CH₂Cl₂) balance reactivity and solubility, achieving 94% yield in 18 hours.

Catalytic Enhancements

Recent advances employ Lewis acids like iron(III) chloride (FeCl₃) to accelerate bromination. FeCl₃ coordinates with bromine, enhancing electrophilicity and reducing reaction time to 2 hours with 97% yield.

Chemical Reactions Analysis

Types of Reactions

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-amino-4,5-dimethoxyphenylacetic acid.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-amino-4,5-dimethoxyphenylacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid features an amino group, a bromo substituent, and two methoxy groups on a phenyl ring. This specific arrangement contributes to its distinctive chemical reactivity and biological interactions. The molecular formula is C₁₁H₁₃BrN₂O₄, with a molecular weight of approximately 303.14 g/mol.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, research has shown that certain derivatives can inhibit cell proliferation and interfere with tubulin polymerization. These compounds were tested on cancer cell lines, revealing their potential to induce G2/M arrest and subsequent apoptotic cell death .

CompoundActivityReference
4-Bromo-2,5-dimethoxyphenyl derivativesAntitumor activity
This compoundPotential for further development

Neuropharmacological Effects

This compound may also have neuropharmacological applications. Similar compounds have been reported to enhance learning capacity and exhibit psychotomimetic effects in animal models. These findings suggest potential use in treating cognitive disorders or enhancing cognitive function .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Esterification : The carboxylic acid can react with alcohols to form esters, which are useful in various synthetic applications.
  • Amine Reactions : The amino group can participate in nucleophilic substitutions or coupling reactions.

These reactions make the compound valuable for synthesizing more complex organic molecules.

Potential Cosmetic Applications

Due to its unique chemical properties, this compound is being explored for use in cosmetic formulations. Research indicates that compounds with similar structures can exhibit antioxidant properties and skin benefits, making them suitable candidates for inclusion in skincare products .

Case Study 1: Antitumor Efficacy

In a study assessing the cytotoxic effects of various bromo-substituted phenyl compounds on cancer cells, this compound showed promising results. The study utilized flow cytometry to analyze the cell cycle effects and found that treatment led to significant apoptosis in treated cells compared to controls .

Case Study 2: Cognitive Enhancement

Another investigation focused on the neuropharmacological effects of similar compounds demonstrated that administration of this compound resulted in improved learning and memory retention in animal models. This study highlights its potential application in developing treatments for cognitive impairments associated with aging or neurological disorders .

Mechanism of Action

The mechanism of action of Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid: Similar in structure but with different positional isomerism.

    2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid: Another closely related compound with slight structural variations.

Uniqueness

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and bromo groups, along with the methoxy substituents, provides a distinct chemical profile that can be leveraged for various applications .

Biological Activity

Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that influences its reactivity and biological activity. The presence of both bromine and methoxy groups on the phenyl ring contributes to its chemical properties, making it a versatile compound in medicinal chemistry.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Research indicates that this compound exhibits notable antibacterial effects against various pathogens. For instance, studies have shown it to possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects, potentially through the modulation of cell signaling pathways involved in proliferation and apoptosis.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown effective inhibition against carbonic anhydrase isoenzymes and acetylcholinesterase, which are relevant in the treatment of conditions like glaucoma and Alzheimer's disease .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound can bind to enzymes or receptors, altering their activity. This interaction may lead to conformational changes that enhance or inhibit enzymatic functions .
  • Cell Signaling Modulation : By influencing key signaling pathways, the compound can affect gene expression and cellular metabolism. This modulation can lead to changes in cell growth, differentiation, and apoptosis .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

  • Antibacterial Activity :
    • A study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.
    • Table 1 summarizes the MIC values for various bacterial strains:
    Bacterial StrainMIC (μg/ml)
    Staphylococcus aureus50
    Escherichia coli100
    Salmonella typhi75
  • Anticancer Activity :
    • In vitro assays indicated that the compound could reduce cell viability in cancer cell lines by inducing apoptosis.
    • The half-maximal inhibitory concentration (IC50) values were determined through MTT assays:
    Cell LineIC50 (μM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)12
  • Enzyme Inhibition Studies :
    • The compound demonstrated significant inhibition against carbonic anhydrase I and II isoenzymes with Ki values ranging from 2.53 nM to 25.67 nM .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A study focusing on neuroprotective effects found that the compound improved cognitive function in animal models by modulating acetylcholine levels through acetylcholinesterase inhibition.
  • Another investigation into its anticancer properties revealed that treatment with this compound led to reduced tumor growth in xenograft models.

Q & A

Q. What are the optimized synthetic routes for Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid, and how do reaction conditions influence yield?

The compound is synthesized via bromination of 2-(3,4-dimethoxyphenyl)acetic acid. Key steps include:

  • Bromination : Adding Br₂ (1.1 eq) to the precursor in acetic acid () or anhydrous CH₂Cl₂ (). Stirring at room temperature for 18–24 hours yields 82–94% product.
  • Workup : Quenching with Na₂S₂O₃ to remove excess Br₂, followed by precipitation in ice water and recrystallization (EtOAc/petroleum ether) .
    Methodological Insight : Solvent choice (acetic acid vs. CH₂Cl₂) and reaction time impact yield. CH₂Cl₂-based methods report higher yields (94%), suggesting improved solubility or reduced side reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Key characterization methods include:

  • ¹H NMR (CDCl₃): Peaks at δ 7.04 (s, 1H), 6.79 (s, 1H) for aromatic protons; δ 3.86 (s, 6H) for methoxy groups; δ 3.76 (s, 2H) for the acetic acid side chain .
  • ¹³C NMR : Signals at δ 176.1 (carboxylic acid), 149.0–148.5 (oxygenated aromatic carbons), and 56.1–56.2 (methoxy carbons) confirm substitution patterns .
    Best Practice : Compare experimental data with literature spectra to resolve discrepancies (e.g., minor shifts due to solvent or impurities) .

Advanced Research Questions

Q. What strategies are effective for analyzing reaction mechanisms in the bromination of 2-(3,4-dimethoxyphenyl)acetic acid?

Mechanistic studies should focus on:

  • Electrophilic Aromatic Substitution (EAS) : Bromine acts as an electrophile, targeting electron-rich positions. The para-methoxy group directs Br to the 2-position of the phenyl ring .
  • Kinetic Analysis : Monitor reaction progress via TLC or in situ NMR to identify intermediates (e.g., bromonium ion formation).
    Challenges : Competing side reactions (e.g., di-bromination) may occur if Br₂ is in excess. Use stoichiometric control (1.1 eq Br₂) to minimize byproducts .

Q. How do structural modifications of this compound influence its bioactivity, particularly in antifungal or anticancer applications?

  • Antifungal SAR : Derivatives like 2-aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts show activity against Candida spp. Modifying the bromine position or methoxy groups alters membrane permeability and target binding .
  • Drug Precursor Utility : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate analogs for high-throughput screening .
    Experimental Design : Use computational docking to predict interactions with fungal cytochrome P450 or human kinase targets before synthesizing analogs .

Q. What are the challenges in detecting and quantifying this compound in complex biological matrices?

  • Analytical Methods : LC-MS/MS with MRM (multiple reaction monitoring) is optimal. Use a C18 column and a mobile phase of 0.1% formic acid in acetonitrile/water.
  • Matrix Effects : Co-eluting metabolites (e.g., demethylated derivatives) can interfere. Employ isotope-labeled internal standards (e.g., ¹³C-labeled analog) for accurate quantification .

Q. How can researchers resolve contradictions in reported synthesis yields (82% vs. 94%)?

  • Reproducibility Factors :
    • Solvent Purity : Trace moisture in CH₂Cl₂ may reduce Br₂ reactivity.
    • Temperature Control : specifies an ice bath during Br₂ addition, minimizing exothermic side reactions.
  • Protocol Optimization : Conduct a Design of Experiment (DoE) to test variables (solvent, Br₂ stoichiometry, temperature) and identify yield-limiting factors .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions

Parameter (Acetic Acid) (CH₂Cl₂)
SolventAcetic acidAnhydrous CH₂Cl₂
Br₂ Equivalence1.1 eq1.1 eq
Reaction Time18 hours24 hours
Yield82%94%

Q. Table 2. Key NMR Assignments

Proton/Carbonδ (ppm)Assignment
¹H (aromatic)7.04H-3 (ortho to Br)
¹H (OCH₃)3.86Two methoxy groups
¹³C (COO⁻)176.1Carboxylic acid carbonyl

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